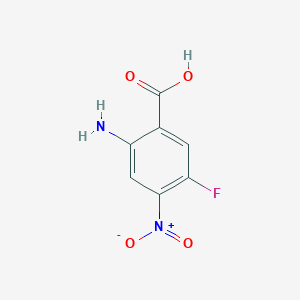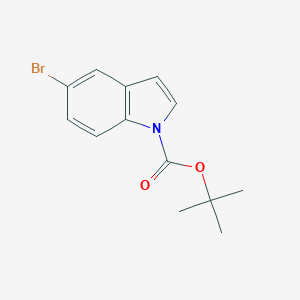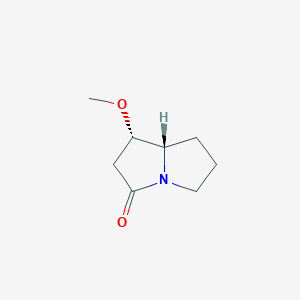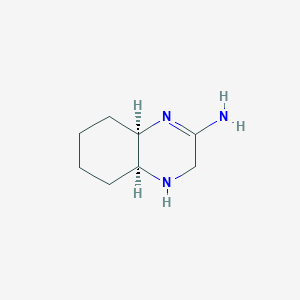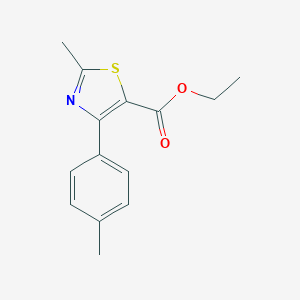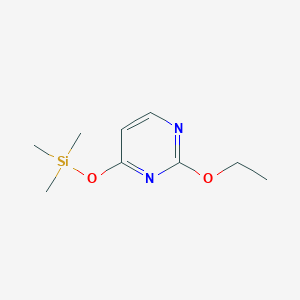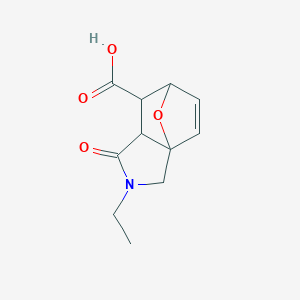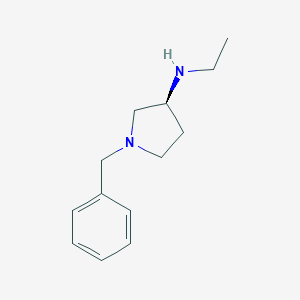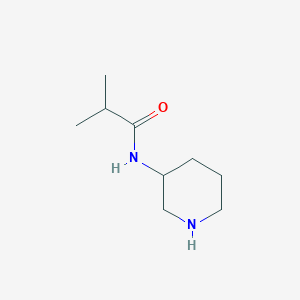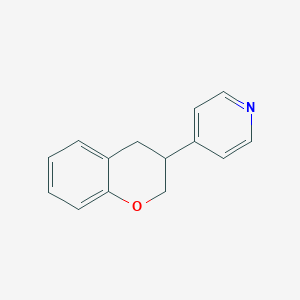
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is not fully understood. However, it has been suggested that the compound may act as a free radical scavenger and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has significant antioxidant activity and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in the treatment of diabetes and has been found to have hypoglycemic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine in lab experiments is its significant antioxidant activity, which can help protect cells from oxidative damage. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine. One area of research is the potential use of this compound in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity at different concentrations. Finally, research is needed to explore the potential use of this compound in the treatment of diabetes and other metabolic disorders.
Métodos De Síntesis
The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine involves several steps. The first step involves the condensation of 2-acetylpyridine with salicylaldehyde in the presence of a catalyst to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding alcohol. The final step involves the cyclization of the alcohol with ammonium acetate to produce 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine.
Aplicaciones Científicas De Investigación
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has been studied extensively for its potential applications in various fields. It has been found to have significant antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Número CAS |
194665-86-6 |
|---|---|
Nombre del producto |
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-2H-chromen-3-yl)pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2 |
Clave InChI |
INQOEFGRKICGIC-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
SMILES canónico |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
Sinónimos |
Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




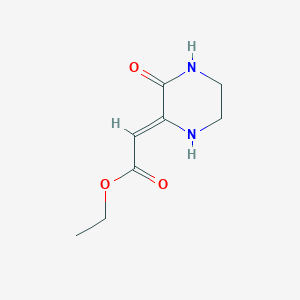
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)

